molecular formula C23H29FO6 B12277855 6alpha-Fluoroprednisolone acetate

6alpha-Fluoroprednisolone acetate

Cat. No.: B12277855
M. Wt: 420.5 g/mol
InChI Key: CYMBAKFTWRNHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6alpha-Fluoroprednisolone acetate is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in the treatment of various inflammatory diseases. The compound is known for its high therapeutic index and does not bind to mineralocorticoid receptors in the body .

Preparation Methods

The synthesis of 6alpha-Fluoroprednisolone acetate involves the reaction of a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent, such as Selectfluor®. This reaction stereoselectively forms a 21-ester-17-hydroxy 6alpha-fluorinated compound . The industrial production methods typically follow similar synthetic routes, ensuring the stereoselectivity and purity of the final product.

Chemical Reactions Analysis

6alpha-Fluoroprednisolone acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Properties

IUPAC Name

[2-(6-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17-18,20,27,29H,5,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMBAKFTWRNHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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